molecular formula C23H28N6O3 B2471982 7-isopropyl-1-(4-methoxybenzyl)-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 1207044-62-9

7-isopropyl-1-(4-methoxybenzyl)-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2471982
M. Wt: 436.516
InChI Key: MIVVIPVEEOZYMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-isopropyl-1-(4-methoxybenzyl)-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H28N6O3 and its molecular weight is 436.516. The purity is usually 95%.
BenchChem offers high-quality 7-isopropyl-1-(4-methoxybenzyl)-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-isopropyl-1-(4-methoxybenzyl)-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Behavior

Compounds with similar structural elements, such as those containing purine, pyrazole, and benzyl components, have been the subject of synthetic studies aiming to explore their chemical behavior and potential applications. For example, research on the reactions of certain diones with phosphorus ylides under phase-transfer catalysis conditions has provided insights into the synthesis of novel organic compounds, potentially useful in materials science and as intermediates in pharmaceutical synthesis (Bezergiannidou‐Balouctsi et al., 1993).

Chiral Relay Auxiliary in Synthesis

Chiral auxiliaries are crucial in asymmetric synthesis, which is fundamental in the development of pharmaceuticals. A study introduced a new chiral auxiliary for the asymmetric synthesis of α-amino acids, demonstrating the utility of specific chemical frameworks in enhancing diastereoselectivity, a principle that could be applicable in synthesizing compounds with the mentioned structural motif (Bull et al., 1998).

Exploration of Bioactive Compounds

Compounds with benzopyran and purine moieties have been isolated and studied for their bioactivity. For instance, research on the isolation of polyisoprenylated benzophenones from plants suggests the relevance of structurally complex compounds in discovering new bioactive molecules with potential therapeutic applications (Kaur et al., 2012).

Regioselective Methylation Studies

The study of selective methylation of purines protected at N-9 highlights the significance of precise chemical modifications, which could be relevant for the targeted functionalization of complex molecules like the one (Lebraud et al., 2013).

Supramolecular Structures

The formation of supramolecular structures based on hydrogen bonding in compounds containing pyrazole and benzyl moieties demonstrates the potential for designing novel materials with specific properties, including those that could arise from the complex structure of the compound mentioned (Trilleras et al., 2008).

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-methyl-7-propan-2-yl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O3/c1-13(2)28-19-20(24-22(28)29-16(5)14(3)15(4)25-29)26(6)23(31)27(21(19)30)12-17-8-10-18(32-7)11-9-17/h8-11,13H,12H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVVIPVEEOZYMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NC3=C(N2C(C)C)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 45497741

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.